2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
Description
2-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a heterocyclic compound combining a purine core, a piperazine linker, and a pyrimidine ring substituted with a nitrile group. Its molecular formula is C₁₆H₁₅N₉, with a molecular weight of 317.35 g/mol.
Properties
IUPAC Name |
2-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9/c1-22-10-20-12-13(22)18-9-19-14(12)23-4-6-24(7-5-23)15-17-3-2-11(8-16)21-15/h2-3,9-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFOYOCKFKDCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC(=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile typically involves multiple steps:
Formation of the Purine Derivative: The starting material, 9-methyl-9H-purine, is synthesized through alkylation of purine with methyl iodide under basic conditions.
Piperazine Attachment: The purine derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the intermediate 9-methyl-9H-purin-6-yl)piperazine.
Pyrimidine Coupling: The final step involves coupling the intermediate with 4-chloropyrimidine-5-carbonitrile under nucleophilic substitution conditions, typically using a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature control, and efficient separation and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the purine or piperazine rings.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the purine or piperazine rings.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile exerts its effects is primarily through interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors involved in cellular signaling pathways, modulating their activity.
Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and immune response, depending on its specific binding interactions.
Comparison with Similar Compounds
Heterocycle Type
- Pyrimidine vs. Pyridine : The target compound’s pyrimidine ring may enhance binding to thymidylate synthase or dihydrofolate reductase compared to pyridine-based analogs .
- Nitrile Position: A nitrile at pyrimidine-4 (vs.
Purine Substitutions
Additional Functional Groups
- Benzothiazole vs. Purine : Benzothiazole-containing analogs (e.g., ) exhibit distinct mechanisms, such as tubulin polymerization inhibition, unlike purine-based compounds .
Biological Activity
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a synthetic organic compound characterized by a unique combination of purine, piperazine, and pyrimidine moieties. This structure underlies its biological activity, particularly its role as an antagonist of the α2-adrenergic receptor. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparison with similar compounds.
The primary mechanism of action for this compound involves its antagonistic effects on the α2-adrenergic receptor .
Target and Pathway
- Target : α2-Adrenergic receptor (GPCR)
- Mode of Action : Acts as an antagonist, inhibiting receptor activity.
When this compound binds to the α2-adrenergic receptor, it disrupts downstream signaling pathways, primarily by inhibiting adenylate cyclase activity. This results in decreased production of cyclic AMP (cAMP), which is crucial for various cellular responses related to neurotransmitter release and adrenergic signaling pathways.
Biological Activity and Applications
The biological activity of this compound extends across various fields, including medicinal chemistry and pharmacology.
Therapeutic Potential
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is essential.
| Compound Name | Structure | Mechanism of Action | Therapeutic Applications |
|---|---|---|---|
| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Piperazine-Pyrimidine | Acetylcholinesterase Inhibitor | Neurodegenerative Disorders |
| 9-methylpurin derivatives | Purine-based | Varies by substituent | Anticancer Activity |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole | Piperazine-Thiazole | Antimicrobial | Infection Treatment |
This table highlights that while there are other compounds with piperazine and purine structures, this compound's specific combination may confer distinct biological activities and binding properties.
Case Studies
Recent studies have explored the biological effects of related compounds:
- Study on Antagonistic Effects : A study demonstrated that piperazine derivatives can effectively inhibit α2-adrenoceptors, leading to increased neurotransmitter release, which could be beneficial in treating depression and anxiety disorders .
- Antimicrobial Evaluation : Related piperazine compounds have been evaluated for antimicrobial properties against various pathogens, indicating a potential area for further exploration with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
